Cas no 2171424-36-3 (3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)
3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
- 3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
- 2171424-36-3
- EN300-1520594
-
- Inchi: 1S/C24H26N2O5/c1-14(23(29)26-21(12-22(27)28)15-10-11-15)25-24(30)31-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20-21H,10-13H2,1H3,(H,25,30)(H,26,29)(H,27,28)/t14-,21?/m1/s1
- InChI Key: PXABYOLSZKEDHZ-CKAQCJTGSA-N
- SMILES: OC(CC(C1CC1)NC([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 422.18417193g/mol
- Monoisotopic Mass: 422.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 657
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 105Ų
3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1520594-0.05g |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 0.05g |
$2306.0 | 2023-06-05 | ||
| Enamine | EN300-1520594-0.1g |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 0.1g |
$2415.0 | 2023-06-05 | ||
| Enamine | EN300-1520594-0.25g |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 0.25g |
$2525.0 | 2023-06-05 | ||
| Enamine | EN300-1520594-0.5g |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 0.5g |
$2635.0 | 2023-06-05 | ||
| Enamine | EN300-1520594-1.0g |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 1g |
$2745.0 | 2023-06-05 | ||
| Enamine | EN300-1520594-2.5g |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 2.5g |
$5380.0 | 2023-06-05 | ||
| Enamine | EN300-1520594-5.0g |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 5g |
$7961.0 | 2023-06-05 | ||
| Enamine | EN300-1520594-10.0g |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 10g |
$11805.0 | 2023-06-05 | ||
| Enamine | EN300-1520594-50mg |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 50mg |
$768.0 | 2023-09-26 | ||
| Enamine | EN300-1520594-100mg |
3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171424-36-3 | 100mg |
$804.0 | 2023-09-26 |
3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
Introduction to 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171424-36-3)
3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171424-36-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl group, an amino acid derivative, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and therapeutic development.
The molecular structure of 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is highly elaborate, featuring a backbone that combines elements of both amino acids and peptidomimetics. The cyclopropyl moiety is known for its stability and ability to influence the conformational flexibility of the molecule, while the Fmoc group is commonly employed in peptide synthesis as a protective group for the amino function. The presence of an amide linkage further enhances the compound's potential bioactivity, as amides are frequently found in biologically active peptides and proteins.
Recent advancements in medicinal chemistry have highlighted the importance of peptidomimetics in the development of novel therapeutics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The compound 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid exemplifies this trend, as its structural design incorporates elements that enhance its metabolic stability and binding affinity to biological targets.
In particular, the fluorenylmethoxycarbonyl (Fmoc) group not only serves as a protective group but also contributes to the overall solubility and handling properties of the compound. This is particularly relevant in synthetic chemistry, where optimizing reaction conditions and ensuring high yields are critical. The Fmoc moiety is also amenable to various chemical modifications, allowing for further derivatization and exploration of its pharmacological potential.
The cyclopropyl group, another key feature of this compound, has been extensively studied for its role in modulating biological activity. Cyclopropyl-containing molecules often exhibit enhanced binding affinity due to their rigid conformation, which can improve interactions with biological targets such as enzymes and receptors. This structural motif has been successfully incorporated into various drug candidates, demonstrating its utility in improving pharmacokinetic profiles.
Current research in the field of drug discovery increasingly emphasizes the development of multifunctional compounds that can address multiple targets or exhibit synergistic effects. The compound 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid aligns with this trend, as its complex structure suggests potential applications in modulating multiple biological pathways simultaneously. This approach has shown promise in addressing complex diseases that involve multiple dysregulated pathways.
The amide linkage in this compound not only contributes to its structural complexity but also plays a crucial role in its potential bioactivity. Amides are known to be important pharmacophores in many drugs due to their ability to form hydrogen bonds with biological targets. The specific arrangement of atoms around the amide bond can influence its reactivity and interactions with biological molecules, making it a key focus in structure-based drug design.
Recent studies have demonstrated that incorporating fluorinated aromatic rings into drug candidates can enhance their pharmacological properties. The fluorenylmethoxycarbonyl group in 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is an example of such a fluorinated moiety, which can improve metabolic stability and binding affinity. Fluorine atoms are known to influence electronic properties and hydrophobicity, making them valuable tools in medicinal chemistry for optimizing drug-like properties.
The stereochemistry of this compound, particularly the (2R) configuration at one of the chiral centers, is critical for its biological activity. Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other and can exhibit significantly different biological activities. The precise stereochemical configuration ensures optimal interactions with biological targets, making it essential for achieving desired pharmacological effects.
In conclusion,3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171424-36-3) represents a promising candidate for further exploration in pharmaceutical research. Its complex structure, featuring functional groups such as cyclopropyl moieties, Fmoc protecting groups, and amide linkages, positions it as a versatile molecule with potential applications across multiple therapeutic areas. Ongoing research efforts aim to harness these properties for the development of novel therapeutics that address unmet medical needs.
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